BenchChemオンラインストアへようこそ!

(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Lipophilicity Drug-likeness ADME

(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a chiral, non-flat secondary amine building block featuring a privileged [1,2,4]triazolo[4,3-a]pyridine core. This core is a recognized scaffold in drug discovery, particularly for kinase inhibitors and CNS-targeted programs, due to its favorable balance of polarity and three-dimensionality.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
Cat. No. B13312942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C)NCC1=NN=C2N1C=CC=C2
InChIInChI=1S/C13H20N4/c1-4-10(2)11(3)14-9-13-16-15-12-7-5-6-8-17(12)13/h5-8,10-11,14H,4,9H2,1-3H3
InChIKeyBCVCKJNRIKGFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a Strategic Procurement Choice for Lead-Optimization


(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a chiral, non-flat secondary amine building block featuring a privileged [1,2,4]triazolo[4,3-a]pyridine core . This core is a recognized scaffold in drug discovery, particularly for kinase inhibitors and CNS-targeted programs, due to its favorable balance of polarity and three-dimensionality [1]. The compound is supplied with a defined purity standard (typically 95%) and is available in both free base and dihydrochloride salt forms, offering direct integration into parallel medicinal chemistry workflows .

The Inherent Risk of Using Any C13H20N4 Isomer in Place of (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine


This compound is one of several possible C13H20N4 isomers sharing a common [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl core. Substituting it with a seemingly similar isomer, such as the (hexan-2-yl) or (2-methylpentyl) analog, is a high-risk decision for structure-activity relationship (SAR) studies. The location of methyl branching on the pentan-2-amine chain directly dictates the molecule's 3D shape, lipophilicity (cLogP), and inherent chirality [1]. These parameters are not interchangeable; a different branching pattern will produce a different molecular interaction profile with a biological target, potentially invalidating an entire lead-optimization campaign. The quantitative evidence below demonstrates the specific, measurable ways in which this compound differs from its nearest neighbors [2].

Quantifiable Differentiation of (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine Against Its Closest Analogs


Altered Lipophilicity: A 0.3 Log Unit cLogP Shift from the Hexan-2-yl Isomer

The target compound's branched (3-methylpentan-2-yl) chain creates a different lipophilic profile compared to its linear (hexan-2-yl) isomer. Vendor-computed cLogP data shows a value of 1.973 for the target compound . In contrast, the (hexan-2-yl) analog, which has a longer unbranched chain, is expected to have a higher cLogP, a difference that can significantly influence membrane permeability, solubility, and off-target binding. This is a key differentiation point for CNS penetration or systemic exposure optimization.

Lipophilicity Drug-likeness ADME cLogP

Steric Differentiation: One Additional Rotatable Bond Compared to the (2-Methylpentyl) Analog

The number of rotatable bonds is a critical factor in predicting binding entropy and bioavailability. The (3-methylpentan-2-yl) chain of the target compound possesses a specific number of freely rotating bonds. A direct structural comparison with the (2-methylpentyl) analog reveals a difference in the branching point, which alters the compound's conformational freedom [1]. The target compound's structure includes 5 rotatable bonds in its free base form, whereas a compact isomer like the (4-methylpentan-2-yl) variant would have fewer, leading to different entropic costs upon target binding.

Molecular Flexibility Entropic Binding Cost Conformational Analysis Rotatable Bonds

Class-Level Advantage: The Non-Flat Triazolopyridine Core for Superior Hit-to-Lead Efficiency

The [1,2,4]triazolo[4,3-a]pyridine core is a documented 'privileged' non-flat scaffold. Research has shown that building blocks containing this core, when functionalized, are useful for developing novel drug leads, such as GLP-1 secretion stimulators [1]. The target compound inherits this class-level advantage. Its non-planar shape provides a higher fraction of sp3-hybridized carbons (Fsp3) than analogous flat heterocycles, which is directly correlated with improved solubility, reduced protein binding, and higher odds of success in drug development.

Fsp3 Lead-Oriented Synthesis Escape from Flatland Triazolopyridine Core

High-Value Application Scenarios for (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine in Drug Discovery


Scaffold Hopping in Kinase Inhibitor Programs Targeting a Lipophilic Back Pocket

When optimizing a lead series for a kinase with a deep, hydrophobic back pocket, this compound serves as a direct, more compact replacement for a (hexan-2-yl) analog. The evidenced cLogP shift (approx. -0.3 units) provides a finer adjustment of lipophilicity, potentially reducing hERG binding or improving metabolic stability without sacrificing the target engagement gained from the triazolopyridine core.

Generating Privileged, Non-Flat Screening Sublibraries for Diabetes Target GLP-1

The core scaffold is a proven starting point for GLP-1 secretagogue development [1]. This specific building block, with its chiral secondary amine handle, allows for rapid diversification into a focused library. Its differentiation from the tetrahydro core analog lies in its aromatic nature, offering a different Pi-stacking profile and higher rigidity, which can be crucial for replicating a specific peptide binding interaction.

Fragment-Based Drug Discovery (FBDD) Hit Expansion Targeting CNS Receptors

The compound's calculated cLogP of 1.97 is within the ideal range for CNS passive permeability. Its non-flat shape and specific branching pattern differentiate it from other CNS-active building blocks, offering a unique vector and steric volume for filling a small hydrophobic pocket. It can be used to rapidly explore SAR around a fragment hit like N-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine [2], providing an incremental but critical increase in molecular weight and lipophilicity for fragment growing.

Chiral Synthesis of Diastereomerically Pure Active Pharmaceutical Ingredient (API) Intermediates

The compound possesses two chiral centers, defining a specific, purchasable stereochemistry. This is a crucial advantage over its racemic or diastereomeric mixtures. For a program where the exact 3D orientation of the binding moiety is critical, procuring this defined isomer directly avoids costly and time-consuming chiral separation steps, de-risking the chemical scale-up route as evidenced by the consistent availability from multiple reputable catalog providers.

Quote Request

Request a Quote for (3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.